molecular formula C9H6FNO2S B2724538 3-Amino-5-fluorobenzo[b]thiophene-2-carboxylic acid CAS No. 1378864-23-3

3-Amino-5-fluorobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B2724538
CAS No.: 1378864-23-3
M. Wt: 211.21
InChI Key: ABJPPVCFRACXCE-UHFFFAOYSA-N
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Description

3-Amino-5-fluorobenzo[b]thiophene-2-carboxylic acid (CAS: 1378864-23-3, molecular formula: C₉H₆FNO₂S, molecular weight: 211.21 g/mol) is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a fluorine atom at position 5, an amino group at position 3, and a carboxylic acid moiety at position 2 . This structure combines aromaticity, hydrogen-bonding capability (via the amino and carboxylic acid groups), and electron-withdrawing effects (fluorine), making it a promising scaffold in medicinal chemistry. Its applications span anticancer, antimicrobial, and kinase inhibition research, leveraging its ability to interact with biological targets through diverse physicochemical properties .

Properties

IUPAC Name

3-amino-5-fluoro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJPPVCFRACXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(S2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluorobenzo[b]thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of 2-fluorobenzonitriles with S-(cyanomethyl) O-ethyl carbodithionate, followed by intramolecular cyclization to form the benzothiophene ring . The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluorobenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the benzothiophene ring.

    Reduction: Alcohol derivatives of the benzothiophene ring.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Studies have shown that benzothiophene derivatives exhibit antimicrobial properties. For instance, derivatives similar to 3-amino-5-fluorobenzo[b]thiophene-2-carboxylic acid have been evaluated for their efficacy against resistant strains of bacteria, demonstrating significant inhibitory effects .
  • Anticancer Research :
    • Compounds within the benzothiophene family, including this compound, are being investigated for their potential as anticancer agents. Their ability to interact with specific cellular pathways makes them candidates for targeting cancer cell proliferation .
  • Enzyme Inhibition :
    • Research indicates that this compound can act as an allosteric inhibitor of certain enzymes involved in metabolic pathways, such as the branched-chain α-ketoacid dehydrogenase complex. This inhibition can lead to therapeutic benefits in conditions characterized by elevated branched-chain amino acids .

Material Science Applications

  • Organic Semiconductors :
    • The unique electronic properties of benzothiophene derivatives allow for their use in organic semiconductor applications. Research has explored their incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics .
  • Polymer Chemistry :
    • The compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices is being studied for applications in flexible electronics and advanced coatings .

Case Studies

  • Biological Evaluation :
    • A study demonstrated that derivatives of benzothiophene exhibited significant antimicrobial activity against Staphylococcus aureus, with minimum inhibitory concentrations comparable to established antibiotics .
  • Pharmacokinetics Research :
    • Another investigation into related compounds highlighted their favorable pharmacokinetic profiles, showing prolonged half-lives and stability in biological systems, which are critical for drug development .

Mechanism of Action

The mechanism of action of 3-Amino-5-fluorobenzo[b]thiophene-2-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The amino and fluoro substituents may enhance its binding affinity to certain enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzo[b]thiophene Core

Halogen-Substituted Derivatives
  • 5-Bromobenzo[b]thiophene-2-carboxylic acid (CAS: N/A): Bromine at position 5 increases molecular weight (280.12 g/mol) and lipophilicity (clogP ~2.8) compared to the fluorine analog (clogP ~1.9).
  • 3-Chlorobenzo[b]thiophene-2-carboxylic acid :
    • Chlorine at position 3 introduces moderate electron-withdrawing effects.
    • Synthesis challenges include regioselective chlorination, often requiring catalysts like CuCl₂ .
Aryl-Substituted Derivatives
  • 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid (CAS: 187949-86-6): A 4-chlorophenyl group at position 5 significantly elevates clogP (~3.2) versus the fluorine-substituted compound. Enhanced antiproliferative activity in cancer cell lines (e.g., A431) due to improved lipophilicity and π-π stacking with aromatic residues in proteins .
  • 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid (CAS: 1184917-64-3): Fluorine on the phenyl ring (vs. benzo[b]thiophene) reduces electronegativity at the core but maintains moderate solubility (237.25 g/mol, aqueous solubility ~0.1 mg/mL) .

Functional Group Modifications

Carboxylic Acid Derivatives
  • Methyl 3-amino-5-(4-benzyloxyphenyl)thiophene-2-carboxylate (CAS: 474843-40-8): Esterification of the carboxylic acid (methyl ester) increases logP by ~1.5 units, enhancing blood-brain barrier penetration but reducing ionization at physiological pH .
  • Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate: Introduction of cyano and sulfanyl groups alters electronic properties, with a Hammett σₚ value of +0.66 for CN, enhancing reactivity in nucleophilic substitutions .
Sulfonamide and Sulfonyl Derivatives
  • 5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid: Tosyl (p-toluenesulfonyl) group at position 3 increases molecular weight (393.43 g/mol) and introduces strong hydrogen-bond acceptor sites, improving kinase inhibition (e.g., STAT5 targeting) .
  • 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid (CAS: 175202-08-1): Sulfonyl and methylthio groups enhance metabolic stability but reduce solubility (clogP ~2.5) .

Biological Activity

3-Amino-5-fluorobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the benzothiophene class, which is known for various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • IUPAC Name : 3-amino-5-fluoro-1-benzothiophene-2-carboxylic acid
  • Molecular Formula : C9H6FNO2S
  • Molecular Weight : 197.21 g/mol
  • CAS Number : 1378864-23-3

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets and pathways due to the presence of amino and fluoro substituents. These modifications may enhance its binding affinity to enzymes or receptors involved in various biological processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated its effectiveness against Staphylococcus aureus, showcasing a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent .

Compound MIC (µg/mL) Activity
3-Amino-5-fluorobenzo[b]thiophene32Antibacterial against S. aureus
Benzothiophene derivativesVariesGeneral antimicrobial activity

Anticancer Activity

Another significant area of research is the anticancer potential of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, particularly through the inhibition of specific kinases involved in cell proliferation and survival. For instance, a related compound was shown to reverse aging phenotypes in Werner syndrome cell cultures by targeting MAPK pathways .

Case Studies

  • Study on Antibacterial Activity
    • Researchers synthesized a series of benzothiophene derivatives, including this compound, and evaluated their antibacterial properties against various strains of bacteria.
    • Results showed that this compound had a notable effect on S. aureus, with an MIC value indicating strong antibacterial activity.
  • Anticancer Screening
    • A study focused on the cytotoxic effects of related compounds on human cancer cell lines (A549 cells). The results indicated that certain derivatives exhibited low cytotoxicity while maintaining effective growth inhibition against cancer cells .

Q & A

Q. What are the standard synthetic routes for 3-amino-5-fluorobenzo[b]thiophene-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the benzo[b]thiophene core. A common approach includes:

  • Fluorination : Electrophilic fluorination at the 5-position using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
  • Amination : Introduction of the amino group at the 3-position via Buchwald-Hartwig coupling or nucleophilic substitution with ammonia derivatives .
  • Carboxylic Acid Formation : Hydrolysis of a methyl ester precursor (e.g., ethyl 3-nitro-5-fluorobenzo[b]thiophene-2-carboxylate) using NaOH or LiOH in aqueous THF .
    Optimization involves monitoring reaction progress via TLC or LC-MS and adjusting catalysts (e.g., Pd for coupling reactions) or solvent systems (e.g., DMF for polar intermediates).

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., fluorine at C5, amino at C3) and aromatic proton coupling. 19^{19}F NMR identifies fluorination efficiency .
  • Mass Spectrometry : High-resolution LC-MS or ESI-MS validates molecular weight (exact mass: ~225.03 g/mol) and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for biological assays) .

Q. What safety precautions are necessary when handling this compound?

  • Stability : Store at -20°C in inert atmospheres to prevent decarboxylation or oxidation .
  • Incompatibilities : Avoid strong acids/bases (risk of ester hydrolysis) and oxidizing agents (e.g., peroxides) .
  • Decomposition Products : Thermal degradation may release CO, CO₂, or sulfur oxides; use fume hoods during synthesis .

Advanced Research Questions

Q. How does the fluorine substitution at C5 influence biological activity in neurodegenerative disease models?

The C5-fluorine enhances electron-withdrawing effects, stabilizing interactions with amyloidogenic proteins (e.g., tau or α-synuclein).

  • Methodology :
    • Conduct Thioflavin-T assays to quantify inhibition of protein aggregation .
    • Use surface plasmon resonance (SPR) to measure binding affinity to tau fibrils .
    • Compare IC₅₀ values with non-fluorinated analogs to establish SAR .

Q. What contradictory data exist regarding its kinase inhibition, and how can these be resolved?

Some studies report nM-level inhibition of JAK2 kinases, while others show no activity against EGFR.

  • Resolution Strategies :
    • Validate assay conditions (e.g., ATP concentrations in kinase assays) .
    • Perform crystallography or molecular docking to identify binding motifs (e.g., ATP-binding pocket vs. allosteric sites) .
    • Use isoform-specific kinase panels to rule off-target effects .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • Approaches :
    • DFT Calculations : Predict metabolic soft spots (e.g., oxidation of the thiophene ring) .
    • MD Simulations : Assess binding persistence to targets like PIN1 or PTPN1 .
    • ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and reduce CYP450 interactions .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Challenges : Low plasma concentrations (<1 µM) and matrix interference from thiol-containing biomolecules .
  • Solutions :
    • Derivatize with dansyl chloride for fluorescence detection (LOD: 0.1 nM) .
    • Use UPLC-QTOF-MS with isotope-labeled internal standards (e.g., 13^{13}C₆-analog) .

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